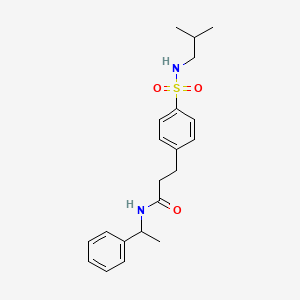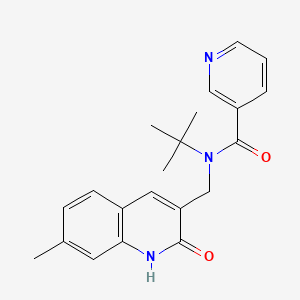
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to inhibit the activation of other signaling pathways that are involved in the immune response, which may contribute to its anti-inflammatory effects in autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to have a high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. In preclinical studies, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to reduce inflammation in models of autoimmune diseases, such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is its high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It also has good pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is that it has only been studied in preclinical models, and its safety and efficacy in humans have not yet been established.
将来の方向性
There are several future directions for the development of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide. One direction is to further evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need to better understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, which could lead to the development of more effective treatments for these diseases.
合成法
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis begins with the reaction of 4-nitrobenzenesulfonamide with isobutylamine to form 4-(N-isobutylsulfamoyl)aniline. This intermediate is then reacted with 3-bromopropiophenone to form 3-(4-(N-isobutylsulfamoyl)phenyl)propiophenone. Finally, this compound is reacted with phenethylamine to form 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide.
科学的研究の応用
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)15-22-27(25,26)20-12-9-18(10-13-20)11-14-21(24)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,22H,11,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWQXQTIMCBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
